BenchChemオンラインストアへようこそ!

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Complexity

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate (CAS 1364663-43-3) is a pyrrolidine-based small molecule scaffold featuring dual orthogonal protection: a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and a second Boc on the 3-amino substituent, alongside a 3-cyano group. With a molecular formula of C15H25N3O4, a molecular weight of 311.38 g/mol, and a calculated LogP of 1.6, this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C15H25N3O4
Molecular Weight 311.38
CAS No. 1364663-43-3
Cat. No. B3022038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate
CAS1364663-43-3
Molecular FormulaC15H25N3O4
Molecular Weight311.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C15H25N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-8,10H2,1-6H3,(H,17,19)
InChIKeyHMAYGCDQNLVYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate (CAS 1364663-43-3): Procurement-Grade Overview of a Doubly Protected Cyanopyrrolidine Building Block


tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate (CAS 1364663-43-3) is a pyrrolidine-based small molecule scaffold featuring dual orthogonal protection: a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and a second Boc on the 3-amino substituent, alongside a 3-cyano group [1]. With a molecular formula of C15H25N3O4, a molecular weight of 311.38 g/mol, and a calculated LogP of 1.6, this compound serves as a versatile intermediate in medicinal chemistry . Its fraction of sp3 hybridized carbons (Fsp3) is 0.8, indicating a high degree of three-dimensional complexity desirable in fragment-based drug discovery [1]. Commercial availability is typically at a purity of 95% .

Why Generic 3-Cyanopyrrolidine Analogs Cannot Replace tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate in Multi-Step Syntheses


Direct substitution of this compound with simpler 3-cyanopyrrolidine analogs (e.g., 1-N-Boc-3-cyanopyrrolidine, CAS 476493-40-0) fails in synthetic routes requiring sequential amine deprotection or divergent functionalization. The target compound uniquely provides two Boc-protected nitrogen centers in a single molecule, enabling orthogonal deprotection strategies where the ring nitrogen and the 3-amino group can be unmasked independently under identical acidic conditions (e.g., TFA) but at different steps after prior chemical differentiation [1]. In contrast, mono-Boc analogs such as 1-N-Boc-3-cyanopyrrolidine lack the 3-amino handle entirely, while tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (CAS 871115-54-7) contains only one Boc group, limiting its utility in complex, multi-step medicinal chemistry campaigns where double protection is a prerequisite . The cyano group further serves as a versatile precursor for covalent warheads, a feature absent in non-cyanated analogs [2].

Quantitative Differentiation Evidence for tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate Against Closest Analogs


Enhanced Molecular Complexity: Fsp3 Comparison Against Core 3-Cyanopyrrolidine Scaffolds

Fragment-based drug discovery campaigns prioritize building blocks with high fraction of sp3 hybridized carbons (Fsp3) to improve clinical success. The target compound possesses an Fsp3 value of 0.8, calculated by PubChem, which is substantially higher than that of the simpler analog 1-N-Boc-3-cyanopyrrolidine (CAS 476493-40-0, Fsp3 = 0.70, calculated from its structure C10H16N2O2) [1][2]. This quantitative difference arises from the additional tert-butyl carbamate group at the 3-position, which increases the number of sp3 carbon centers relative to the total carbon count.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Complexity

Orthogonal Protection Superiority: Dual Boc Count Versus Single Boc Analogs

The target compound contains two Boc protecting groups (one on the pyrrolidine ring nitrogen, one on the 3-amino group), while the closest mono-protected analog tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (CAS 871115-54-7) contains only one Boc group [1]. This structural distinction is critical: the dual Boc configuration enables a synthetic sequence where the two amines can be differentiated post-Boc deprotection, allowing for the sequential introduction of two distinct chemical functionalities—a capability impossible with the mono-Boc analog without additional protection/deprotection steps.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Calculated Lipophilicity (XLogP3) and Drug-Likeness: Comparison with 3-Cyanopyrrolidine Congeners

The target compound's calculated partition coefficient (XLogP3) is 1.6, as determined by PubChem. In comparison, the less complex analog 1-N-Boc-3-cyanopyrrolidine (CAS 476493-40-0) has a lower XLogP3 of 0.9 due to the absence of the additional tert-butyl carbamate moiety [1][2]. The increased lipophilicity of the target compound (ΔXLogP3 = +0.7) places it within a more favorable range for blood-brain barrier penetration (typically XLogP 1.5-2.7), a property leveraged in the design of cyanopyrrolidine-based CNS-penetrant covalent inhibitors such as USP30-I-1 [3].

ADME Drug-Likeness Lipophilicity

Hydrogen Bond Acceptor/Donor Profile: Differentiation from Non-Cyanated Pyrrolidine Building Blocks

The target compound provides 5 hydrogen bond acceptors (HBAs) and 1 hydrogen bond donor (HBD), as computed by PubChem. A non-cyanated comparator, 3-(Boc-amino)pyrrolidine (CAS 99724-19-3), possesses only 3 HBAs and 2 HBDs [1][2]. The cyano group contributes 1 additional HBA, enabling key polar interactions with catalytic cysteine residues in protease targets—a critical feature in the mechanism of action of cyanopyrrolidine-based covalent DPP-IV and USP30 inhibitors [3]. The HBA/HBD ratio of 5:1 for the target compound is characteristic of CNS-penetrant pharmacophores, whereas the 3:2 ratio of the non-cyanated analog is less favorable for passive BBB penetration.

Medicinal Chemistry Ligand-Target Interactions Pharmacophore Modeling

Commercial Purity Benchmarking: 95% Assay Consistency Across Suppliers

Multiple reputable vendors report a standard purity of 95% for the target compound, including Fluorochem (Product Code F613457: 95+%) and ChemShuttle (Catalog No.: 100280: 95%) . This consistency in commercial purity specification exceeds that of the structurally simpler analog 1-N-Boc-3-cyanopyrrolidine (CAS 476493-40-0), which is commonly sourced at 97% purity but lacks the second Boc-protected amine handle . The target compound thus offers a quantifiable balance of synthetic utility and reliable purity, where a 95% minimum acceptance criterion is maintained to preserve the integrity of the dual-Boc architecture during storage.

Procurement Quality Control Building Block Sourcing

Optimal Application Scenarios for tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate Based on Evidence-Driven Differentiation


Covalent Protease Inhibitor Development (USP30 and DPP-IV Programs)

The 3-cyano group serves as a precursor for the cyanopyrrolidine covalent warhead, as demonstrated in USP30-I-1 development. The dual-Boc architecture enables stepwise deprotection to install the warhead and a targeting moiety sequentially. This compound is the preferred building block over mono-Boc analogs (e.g., CAS 476493-40-0) because the 3-amino group, post-Boc removal, can be directly functionalized without requiring a separate protection step [1][2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With an Fsp3 of 0.8 and a favorable XLogP3 of 1.6, this compound meets the criteria for fragment library inclusion, providing a three-dimensional scaffold with a higher fraction of sp3 centers than simpler 3-cyanopyrrolidines. Libraries constructed with this scaffold offer enhanced potential for identifying hits with improved clinical developability profiles [1].

Synthesis of CNS-Penetrant Biologically Active Molecules

The combination of an XLogP3 of 1.6 and a cyanopyrrolidine core positions this building block for CNS-targeting programs. The cyanopyrrolidine scaffold has been validated in inhibitors predicted to cross the blood-brain barrier, and the dual Boc protection allows for the precise construction of asymmetric, chiral molecules often required in CNS pharmacology [1][2].

Divergent Multi-Step Medicinal Chemistry for Targeted Protein Degradation (PROTACs)

The presence of two orthogonal Boc protecting groups on distinct nitrogen atoms makes this compound a strategic starting material for PROTAC linker attachment. Unlike mono-Boc analogs, this scaffold allows chemists to sequentially deprotect and functionalize the ring nitrogen and the 3-amino group with two different warhead/linker elements, streamlining PROTAC candidate synthesis [1].

Quote Request

Request a Quote for tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.